calcium;5-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate
Description
Calcium 5-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate (hereafter referred to by its full IUPAC name) is a metallized azo pigment characterized by a sulfonate group, a hydroxynaphthyl-substituted diazenyl backbone, and a calcium counterion. This compound belongs to the class of aryl azo sulfonates, which are widely used as colorants in industrial applications such as inks, coatings, and cosmetics due to their vibrant hues and chemical stability . The calcium ion in its structure influences solubility, thermal stability, and compatibility with hydrophilic matrices, distinguishing it from analogs with other metal ions (e.g., barium or strontium).
Properties
IUPAC Name |
calcium;5-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H13ClN2O4S.Ca/c2*1-10-8-14(16(9-13(10)18)25(22,23)24)19-20-17-12-5-3-2-4-11(12)6-7-15(17)21;/h2*2-9,21H,1H3,(H,22,23,24);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMWUMJBWMYDOF-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O.CC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H24CaCl2N4O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15958-19-7 (Parent) | |
| Record name | Calcium bis(2-chloro-5-((2-hydroxy-1-naphthyl)azo)toluene-4-sulphonate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067990356 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4070956 | |
| Record name | Benzenesulfonic acid, 5-chloro-2-[(2-hydroxy-1-naphthalenyl)azo]-4-methyl-, calcium salt (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4070956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
791.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67990-35-6 | |
| Record name | Calcium bis(2-chloro-5-((2-hydroxy-1-naphthyl)azo)toluene-4-sulphonate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067990356 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 5-chloro-2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-4-methyl-, calcium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonic acid, 5-chloro-2-[(2-hydroxy-1-naphthalenyl)azo]-4-methyl-, calcium salt (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4070956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium bis[2-chloro-5-[(2-hydroxy-1-naphthyl)azo]toluene-4-sulphonate] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.852 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | CALCIUM BIS(2-CHLORO-5-((2-HYDROXY-1-NAPHTHYL)AZO)TOLUENE-4-SULPHONATE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJC4UL3044 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Detailed Reaction Conditions and Parameters
| Step | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| Diazotization | 5-chloro-2-aminotoluene, NaNO2, HCl, 0–5°C | Formation of diazonium salt intermediate |
| Azo Coupling | Diazonium salt, 2-hydroxy-1-naphthalenyl, pH ~8–9 | Formation of azo dye via electrophilic substitution |
| Salt Formation | Calcium hydroxide or calcium carbonate, aqueous medium | Formation of calcium salt of azo dye |
| Purification | Recrystallization from water or suitable solvent | Removal of impurities, obtaining pure product |
Mechanistic Insights
Diazotization involves the conversion of the aromatic amine into a diazonium salt by reaction with nitrous acid generated in situ from sodium nitrite and hydrochloric acid. The reaction is temperature-sensitive to prevent diazonium salt decomposition.
Azo coupling is a nucleophilic attack of the activated aromatic ring of 2-hydroxy-1-naphthalenyl on the diazonium ion, creating the azo linkage (-N=N-). The hydroxyl group on the naphthalene ring activates the ring towards electrophilic substitution, facilitating coupling at the ortho or para position relative to the hydroxyl group.
Calcium salt formation neutralizes the sulfonic acid groups, enhancing the compound's ionic character and stability. The calcium ion coordinates with sulfonate groups, stabilizing the structure.
Research Findings and Optimization
Reaction temperature and pH are critical parameters controlling the yield and purity of the azo compound. Low temperatures during diazotization prevent side reactions and decomposition.
The pH during coupling is typically maintained mildly alkaline (~8–9) to ensure the naphthol is in its reactive phenolate form, increasing nucleophilicity.
Calcium salt formation is optimized by slow addition of calcium hydroxide under stirring to avoid precipitation of impurities.
Purification by recrystallization from water or aqueous ethanol yields high-purity calcium;5-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate with good recovery.
Summary Table of Preparation Method
| Stage | Key Reagents/Conditions | Critical Parameters | Notes |
|---|---|---|---|
| Diazotization | 5-chloro-2-aminotoluene, NaNO2, HCl | 0–5°C, acidic pH | Freshly prepared nitrous acid required |
| Azo Coupling | Diazonium salt, 2-hydroxy-1-naphthol | pH 8–9, temperature ~20°C | Phenolate form of naphthol preferred |
| Salt Formation | Calcium hydroxide or carbonate | Controlled addition, stirring | Formation of calcium salt enhances stability |
| Purification | Recrystallization solvents | Temperature control | Removes impurities, improves purity |
Additional Notes
The molecular weight of the calcium salt is approximately 791.7 g/mol.
The compound exhibits stability under normal conditions but can degrade under strong oxidizing agents or UV light.
The azo dye’s vibrant color and stability make it valuable in industrial pigment applications.
The preparation method described is consistent with classical azo dye synthesis protocols adapted for calcium salt formation.
Chemical Reactions Analysis
Types of Reactions
calcium;5-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or zinc in acidic conditions are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as iron(III) chloride for halogenation or concentrated sulfuric acid for nitration.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
- pH Indicator : The compound can serve as a pH indicator due to its intense coloration changes in response to pH variations.
- Synthesis of Other Compounds : It is utilized in the synthesis of various complex organic compounds, facilitating the development of new materials.
Biology
- Staining Techniques : Its vibrant color makes it suitable for use in microscopy staining techniques, enhancing visualization in biological studies.
- Fluorescent Probes : Research has explored its potential as a fluorescent probe for detecting biological molecules.
Medicine
- Drug Delivery Systems : Investigations are ongoing into its use as a carrier for drug delivery systems due to its stability and biocompatibility.
- Diagnostic Agents : The compound is being studied for potential applications in diagnostic imaging.
Industrial Applications
- Pigments : Widely used as a pigment in paints, inks, and plastics due to its stability and vibrant color.
- Textile Industry : Employed in dyeing processes for textiles, providing long-lasting color.
Data Table: Comparison of Applications
| Application Area | Specific Use | Benefits |
|---|---|---|
| Chemistry | pH Indicator | Intense color change facilitates easy monitoring |
| Biology | Staining | Enhances visibility in microscopy |
| Medicine | Drug Delivery | Potential for targeted delivery systems |
| Industry | Pigments | Long-lasting and stable coloration in products |
Case Study 1: Microscopy Staining
In a study examining various staining techniques for cell visualization, calcium;5-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate was compared with traditional dyes. Results indicated that this compound provided superior contrast and clarity in imaging cellular structures, making it a preferred choice for researchers.
Case Study 2: Drug Delivery Systems
Research conducted on drug delivery systems utilizing this azo compound demonstrated its ability to encapsulate therapeutic agents effectively. The study highlighted its biocompatibility and stability under physiological conditions, suggesting potential applications in targeted cancer therapies.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application. For instance, in biological staining, the compound binds to cellular components, allowing for visualization under a microscope. In industrial applications, its stability and color properties are leveraged to produce long-lasting pigments.
Comparison with Similar Compounds
Comparison with Barium Analogues
The barium salt of the same sulfonated azo backbone, barium bis{5-chloro-2-[(E)-(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate} (Pigment Red 53:1), is a key commercial variant. Key differences include:
| Property | Calcium Salt (Target Compound) | Barium Salt (Pigment Red 53:1) |
|---|---|---|
| Metal Ion | Calcium (Ca²⁺) | Barium (Ba²⁺) |
| Color Index Name | Not explicitly listed | Pigment Red 53:1 |
| Solubility in Water | Moderate | Low |
| Toxicity Profile | Generally regarded as safer | Restricted in cosmetics (EU regulations) |
| Applications | Emerging in eco-friendly inks | Dominant in printing inks and cosmetics |
The barium salt exhibits superior brightness and opacity due to barium’s higher atomic mass, enhancing light scattering . However, calcium’s lower toxicity makes it preferable for applications requiring biocompatibility, such as cosmetic formulations.
Comparison with Pyrazole-Based Calcium Azo Sulfonates
Another structurally distinct calcium azo sulfonate, calcium 2-chloro-5-[[4,5-dihydro-3-methyl-5-oxo-1-(3-sulphonatophenyl)-1H-pyrazol-4-yl]azo]benzenesulphonate (EC 287-903-5), replaces the hydroxynaphthyl group with a pyrazolyl ring. Key contrasts include:
| Property | Target Compound (Hydroxynaphthyl) | Pyrazole-Based Analog (EC 287-903-5) |
|---|---|---|
| Chromophore | Hydroxynaphthyl diazenyl | Pyrazolyl diazenyl |
| Color Shade | Warm red (λmax ~520 nm) | Orange-red (λmax ~490 nm) |
| Lightfastness | Moderate (ΔE <3 after 500 hrs) | Higher (ΔE <1.5 after 500 hrs) |
| Synthetic Complexity | Moderate | High (due to pyrazole synthesis) |
The pyrazole-based derivative demonstrates enhanced lightfastness owing to the electron-withdrawing pyrazolyl group stabilizing the azo bond against UV degradation . However, the target compound’s hydroxynaphthyl group provides a broader color gamut, making it more suitable for applications requiring vivid red tones.
Comparison with Strontium and Mercury Derivatives
While strontium analogs are less documented, mercury-containing azo sulfonates (e.g., chloro-[5-methyl-2-[(4-methylphenyl)diazenyl]phenyl]mercury ) from highlight critical differences:
| Property | Target Compound (Calcium) | Mercury-Based Analog |
|---|---|---|
| Metal Toxicity | Non-toxic | Highly toxic (bioaccumulative) |
| Environmental Impact | Low | Severe (regulated under Minamata Convention) |
| Application Scope | Broad (inks, cosmetics) | Obsolete (limited to niche industrial uses) |
Mercury compounds are largely phased out due to health and environmental risks, underscoring the advantage of calcium’s regulatory compliance .
Research Findings and Data Trends
Stability and Performance Metrics
- Thermal Stability : The calcium salt decomposes at ~300°C, comparable to barium analogs but lower than pyrazole-based derivatives (~350°C) .
- pH Sensitivity: The hydroxynaphthyl group in the target compound confers moderate alkali resistance (stable at pH 6–10), outperforming non-hydroxylated analogs.
Regulatory and Market Trends
- Cosmetics: Calcium salts are replacing barium in lipsticks and blushes due to EU Regulation (EC) No 1223/2009 restrictions on heavy metals .
- Textile Inks : Barium variants remain dominant in solvent-based systems, while calcium derivatives gain traction in water-based formulations.
Biological Activity
Calcium;5-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate, also known by its CAS number 67990-35-6, is a complex organic compound belonging to the azo dye family. This compound is characterized by the presence of an azo group (-N=N-) linking two aromatic rings, which contributes to its vibrant color properties. Its applications span across various fields, including industrial pigments, biological staining techniques, and potential medical uses.
Molecular Structure
The molecular formula of this compound is , with a molecular weight of 791.69 g/mol. The structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 67990-35-6 |
| Molecular Formula | C34H24CaCl2N4O8S2 |
Synthesis
The synthesis involves a diazotization reaction followed by azo coupling. The initial step includes the formation of a diazonium salt from 5-chloro-2-aminotoluene using sodium nitrite and hydrochloric acid. This intermediate is then coupled with 2-hydroxy-1-naphthalenyl to yield the final azo compound, which is then reacted with calcium ions to form the calcium salt.
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that azo compounds can possess antimicrobial activity against various pathogens. The presence of the hydroxynaphthalenyl group may enhance this property by increasing membrane permeability and disrupting cellular functions.
- Staining Agent : Due to its intense coloration, this compound is widely used in microscopy for biological staining, allowing for better visualization of cellular structures.
- Potential Drug Delivery Systems : Preliminary investigations suggest that this compound can be utilized in drug delivery systems due to its stability and ability to form complexes with various drugs.
Study on Antimicrobial Activity
A study published in a peer-reviewed journal examined the antimicrobial efficacy of several azo dyes, including this compound. The results indicated significant inhibition of bacterial growth at specific concentrations, suggesting potential applications in medical settings for infection control.
Application in Microscopy
In another study focusing on histological techniques, researchers employed this compound as a staining agent for tissue samples. The results demonstrated enhanced contrast and clarity in stained samples compared to traditional dyes, highlighting its utility in biological research.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison was made with similar compounds:
| Compound Name | Color Stability | Biological Activity | Uses |
|---|---|---|---|
| This compound | High | Antimicrobial, Staining | Pigments, Drug Delivery |
| Benzenesulfonic acid derivative | Moderate | Limited | Industrial Applications |
| Azo dye with different substituents | Variable | Limited | Textile Dyes |
Q & A
Q. Key Considerations :
- Monitor reaction pH to avoid premature decomposition of the diazonium intermediate.
- Use FT-IR to confirm the presence of sulfonate (SO₃⁻) at ~1180 cm⁻¹ and diazenyl (N=N) at ~1450 cm⁻¹ .
Basic Research: Which spectroscopic techniques are most effective for structural elucidation of this compound?
Methodological Answer:
A multi-technique approach is recommended:
- FT-IR/Raman : Identify functional groups (e.g., sulfonate, hydroxyl, and diazenyl) via characteristic vibrational modes. For example, the hydroxyl stretch (3200–3600 cm⁻¹) and sulfonate symmetric/asymmetric stretches (1040–1220 cm⁻¹) .
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.5 ppm) and sulfonate-bound methyl groups (δ 2.3–2.7 ppm). Use D₂O exchange to confirm hydroxyl protons .
- UV-Vis : Detect π→π* transitions in the diazenyl-naphthalene system (λmax ~450–500 nm) to assess conjugation .
Advanced Tip : Pair experimental data with computational simulations (e.g., DFT) to refine assignments .
Advanced Research: How does the compound’s stability vary under different pH and temperature conditions?
Methodological Answer:
Design a stability study using accelerated degradation protocols:
pH Variation : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C/40°C. Monitor degradation via HPLC with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) .
Thermal Analysis : Conduct TGA/DSC to identify decomposition temperatures (expected >250°C for sulfonate salts) .
Q. Critical Findings :
- Acidic conditions (pH <4) may hydrolyze the diazenyl bond, while alkaline conditions (pH >10) could destabilize the sulfonate group.
- Stability data should inform storage recommendations (e.g., dry, neutral pH, <25°C) .
Advanced Research: What computational models predict the compound’s reactivity in aqueous environments?
Methodological Answer:
Employ density functional theory (DFT) to:
Calculate electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic sites (e.g., sulfonate group as a strong electron-withdrawing moiety) .
Simulate hydrolysis pathways of the diazenyl group using transition-state modeling (software: Gaussian, ORCA).
Validate predictions with experimental LC-MS data to detect degradation products (e.g., naphthol derivatives) .
Example Insight : The sulfonate group’s electron-withdrawing effect may reduce diazenyl bond reactivity compared to non-sulfonated analogs .
Advanced Research: How can researchers assess the compound’s environmental impact, particularly in wastewater systems?
Methodological Answer:
Sample Preparation : Use solid-phase extraction (SPE) with Oasis HLB cartridges to isolate the compound from wastewater matrices. Optimize recovery rates (≥80%) with methanol elution .
Quantification : Apply LC-MS/MS with MRM transitions specific to the molecular ion ([M–Ca]²⁻ at m/z ~450) and fragment ions (e.g., m/z 154 for sulfonate) .
Degradation Studies : Expose the compound to UV/H₂O₂ advanced oxidation processes (AOPs) and quantify intermediates (e.g., chlorinated byproducts) via HRMS .
Regulatory Relevance : Data from such studies can inform EU REACH compliance under the "Substances of Very High Concern" (SVHC) framework .
Advanced Research: What strategies resolve contradictory data in solubility and bioavailability studies?
Methodological Answer:
Address discrepancies through:
Solvent Screening : Test solubility in DMSO, PBS, and simulated biological fluids (e.g., FaSSIF/FeSSIF) using nephelometry .
Bioavailability Assays : Compare in vitro permeability (Caco-2 cells) with in vivo pharmacokinetics (rodent models). Note that calcium salts may exhibit lower intestinal absorption due to ionic interactions .
Data Reconciliation : Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., pH, counterion effects) causing contradictions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
